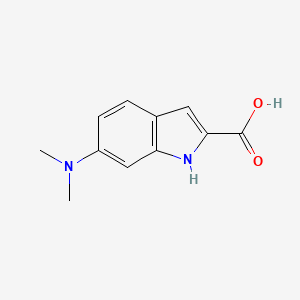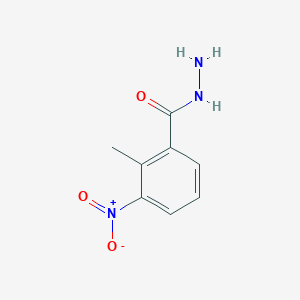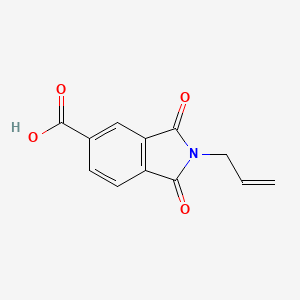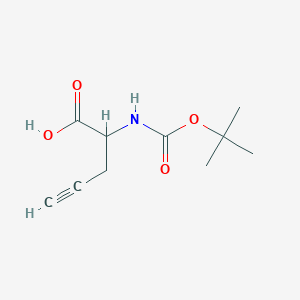
6-Dimethylamino-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of “6-Dimethylamino-1H-indole-2-carboxylic acid” is CN©c1ccc2cc([nH]c2c1)C(O)=O . The InChI key is VSCCUJFHSMALIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
6-Dimethylamino-1H-indole-2-carboxylic acid plays a role in novel chemical synthesis processes. A study by Umehara, Ueda, & Tokuyama (2016) developed a condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, applicable to a wide range of nitrogen compounds including indoles. This method has high functional group compatibility, expanding the scope of chemical synthesis involving indole structures.
Biological Activity and Therapeutic Applications
Indole-2-carboxylic acid derivatives, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, have attracted attention for their therapeutic applications. Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, which exhibited significant antibacterial and moderate antifungal activities, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
Antiviral Research
In the realm of antiviral research, substituted 1H-indole-3-carboxylic acids have shown promising results. Ivashchenko et al. (2014) synthesized derivatives demonstrating effective suppression of influenza virus replication in cell cultures and high efficacy in vivo against influenza pneumonia in mice (Ivashchenko et al., 2014).
Chemical Functionalization for Receptor Modulation
The optimization of chemical functionalities in indole-2-carboxamides, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, is significant for allosteric modulation of receptors. For instance, Khurana et al. (2014) identified structural requirements for indole-2-carboxamides to effectively modulate cannabinoid type 1 receptor (CB1), impacting binding affinity and cooperativity (Khurana et al., 2014).
Synthesis of Novel Compounds and Libraries
Research by Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This includes reactions with ketones, pyrrole, and indoles, illustrating the versatility of dimethylamino-indole compounds in creating structurally diverse molecules (Roman, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(dimethylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCUJFHSMALIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409021 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-1H-indole-2-carboxylic acid | |
CAS RN |
100060-36-4 | |
| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

